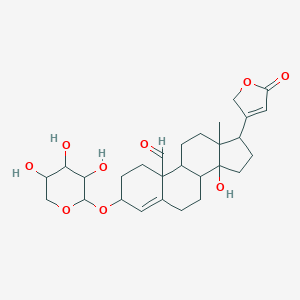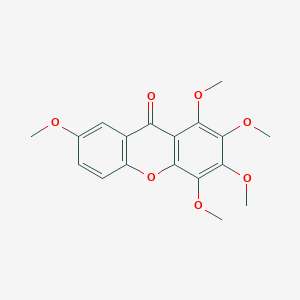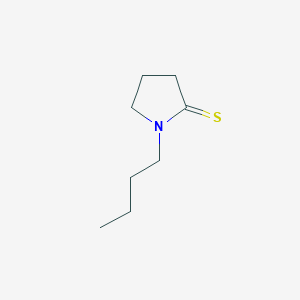
Bis(2-cloroetil) fosfonato
Descripción general
Descripción
Synthesis Analysis
The synthesis of bis(phosphonate) structures can be achieved through the interaction of tris(trimethylsilyl) phosphite and acid anhydride, providing a route to 1-hydroxymethylene-1,1-bis(phosphonic acid) and enabling the formation of cyclic bis(phosphonates) from phthalic anhydride (Guénin et al., 2004). Another method involves the conversion of bis(trimethylsilyl) phosphonates into the corresponding phosphonyl dichlorides using phosphorus pentachloride under mild and neutral conditions, showcasing the versatility in synthesis approaches (MoritaTsuyoshi et al., 1980).
Molecular Structure Analysis
Investigations into the molecular structure of bis(2-chloroethyl) phosphonate derivatives reveal complex interactions and configurations. For example, the study of diethyl [2-(trifluorosilyl)ethyl]phosphonate synthesized from diethyl [2-(triethoxysilyl)ethyl]phosphonate highlights the absence of a P=O → Si coordination bond, underscoring the nuanced molecular interactions within these compounds (Voronkov et al., 2006).
Chemical Reactions and Properties
Bis(2-chloroethyl) phosphonate undergoes a range of chemical reactions, leading to diverse derivatives with varying properties. For instance, its reaction with diazoacetic ester results in phosphorylated nitropyrazoline carboxylates, demonstrating its reactivity and potential for creating complex molecules (Berestovitskaya et al., 2009).
Physical Properties Analysis
The physical properties of bis(2-chloroethyl) phosphonate and its derivatives are crucial for understanding their behavior in different environments and applications. However, detailed studies focusing exclusively on the physical properties of bis(2-chloroethyl) phosphonate were not identified in the current literature search, indicating an area for future research.
Chemical Properties Analysis
The chemical properties of bis(2-chloroethyl) phosphonate, such as its reactivity, stability, and interaction with other compounds, are pivotal. The synthesis and characterization of various bis(phosphonate) derivatives, including their coordination with metal ions and their structural elucidation, provide insights into their chemical behavior and potential utility in different chemical contexts (Mathew et al., 1998).
Aplicaciones Científicas De Investigación
Química medicinal
El Bis(2-cloroetil) fosfonato juega un papel crucial en la química medicinal, particularmente como bloque de construcción para la síntesis de profármacos de fosfonato . Estos profármacos están diseñados para mejorar la biodisponibilidad de los medicamentos, haciéndolos más efectivos en el tratamiento de enfermedades. La capacidad del compuesto para imitar el grupo fosfato le permite inhibir enzimas que utilizan fosfatos, lo cual es beneficioso en el desarrollo de agentes antivirales y anticancerígenos .
Agricultura
En el sector agrícola, se explora el this compound por su posible uso como pesticida o herbicida debido a su grupo fosfonato, que puede interferir con el crecimiento de malezas y plagas . Sin embargo, su aplicación debe gestionarse cuidadosamente para evitar el impacto ambiental.
Ciencia de materiales
Este compuesto también es significativo en la ciencia de materiales, donde contribuye al desarrollo de nuevos materiales. Su grupo fosfonato se puede usar para modificar superficies, mejorar la adhesión o alterar las propiedades físicas de los polímeros . Estas modificaciones pueden conducir a la creación de materiales con características específicas deseadas, como mayor durabilidad o resistencia química.
Aplicaciones industriales
Industrialmente, el this compound sirve como solvente y agente alquilante . Está involucrado en la producción de resinas de poliéster, caucho sintético y lubricantes. Su reactividad con las aminas primarias para producir cloraminas es particularmente valiosa en la síntesis de varios productos químicos industriales .
Impacto ambiental
El impacto ambiental del this compound es un área de investigación en curso. Se sabe que se evapora lentamente del agua superficial y el suelo hacia el aire, y su solubilidad en agua significa que se puede eliminar del aire mediante la lluvia, creando un ciclo entre el agua, el suelo y el aire . Comprender este ciclo es crucial para evaluar sus efectos ambientales a largo plazo.
Seguridad y manipulación
La seguridad y la manipulación del this compound son de suma importancia debido a sus posibles peligros. Requiere medidas de precaución contra la descarga estática y no debe entrar en contacto con la piel o los ojos . Los procedimientos de manipulación adecuados, incluido el uso de equipo de protección y la garantía de una buena ventilación, son esenciales para prevenir la exposición y mitigar los riesgos .
Mecanismo De Acción
Target of Action
Bis(2-chloroethyl) phosphonate is a chemical compound with the molecular formula C6H12Cl3O3P Similar compounds, such as bisphosphonates, are known to have a high affinity for bone mineral and exhibit inhibitory effects on osteoclasts .
Mode of Action
It is mentioned that the compound is used as a solvent and an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This, in turn, inhibits DNA replication.
Biochemical Pathways
Bisphosphonates, which are structurally similar, are known to inhibit the enzyme farnesyl pyrophosphate synthase (fpps) in osteoclasts . FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function .
Propiedades
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXLVWDCPTFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147863 | |
| Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189-32-8, 1070-42-4 | |
| Record name | NSC408667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








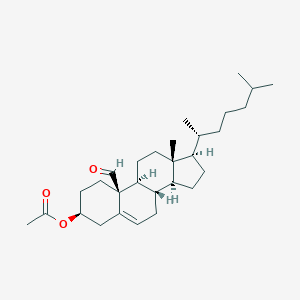

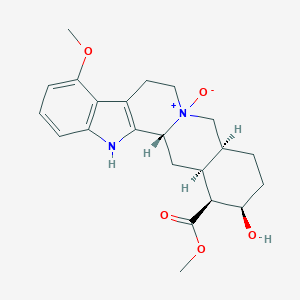
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
